5-[[5-(2,4-Dichlorophenyl)furan-2-yl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
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Overview
Description
5-[[5-(2,4-Dichlorophenyl)furan-2-yl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione is a complex organic compound that belongs to the class of furan derivatives. This compound is characterized by its unique structure, which includes a furan ring substituted with a dichlorophenyl group and a dioxane ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[5-(2,4-Dichlorophenyl)furan-2-yl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the following steps:
Formation of the Furan Ring: The furan ring is synthesized through the cyclization of appropriate precursors, such as 2,4-dichlorophenylacetaldehyde and furfural.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via electrophilic aromatic substitution reactions.
Formation of the Dioxane Ring: The dioxane ring is formed through the reaction of dimethyl malonate with appropriate reagents under acidic or basic conditions.
Final Coupling: The final step involves the coupling of the furan and dioxane rings through a condensation reaction, typically using a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups of the dioxane ring, resulting in the formation of hydroxyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydroxyl derivatives of the dioxane ring.
Substitution: Various substituted dichlorophenyl derivatives.
Scientific Research Applications
5-[[5-(2,4-Dichlorophenyl)furan-2-yl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[[5-(2,4-Dichlorophenyl)furan-2-yl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Bind to Receptors: The compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Induce Apoptosis: In cancer cells, it can induce apoptosis through the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins.
Comparison with Similar Compounds
Similar Compounds
- 5-[[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
- 5-[[5-(2,5-Dichlorophenyl)furan-2-yl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
- 5-[[5-(2,4-Dichlorophenyl)furan-2-yl]methylidene]-3-phenyl-1,3-dioxane-4,6-dione
Uniqueness
The uniqueness of 5-[[5-(2,4-Dichlorophenyl)furan-2-yl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione lies in its specific substitution pattern and the presence of both furan and dioxane rings. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2O5/c1-17(2)23-15(20)12(16(21)24-17)8-10-4-6-14(22-10)11-5-3-9(18)7-13(11)19/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIQHMHUQUBOQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)C(=O)O1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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